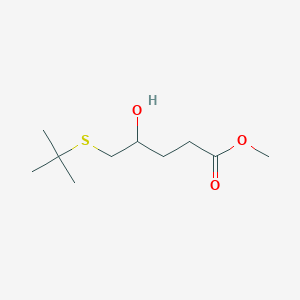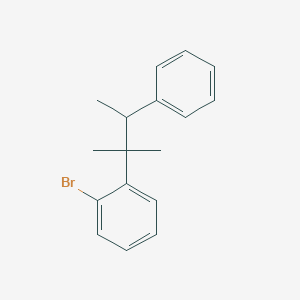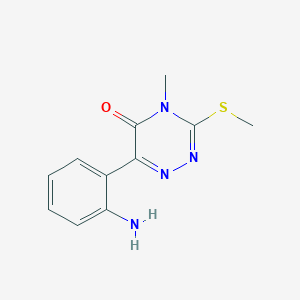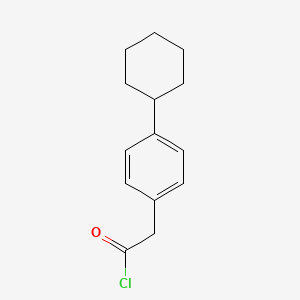
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 7th position and a tetrazole moiety at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of the Tetrazole Moiety: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the tetrazole moiety is particularly interesting due to its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-Chloroquinoline: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity and biological activity.
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one: Lacks the chloro group, which can affect its chemical properties and reactivity.
Uniqueness
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one is unique due to the presence of both the chloro group and the tetrazole moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
61338-48-5 |
|---|---|
分子式 |
C10H6ClN5O |
分子量 |
247.64 g/mol |
IUPAC 名称 |
7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6ClN5O/c11-5-1-2-6-8(3-5)12-4-7(9(6)17)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16) |
InChI 键 |
GEBFGPATQMVFAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)

![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)


![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)



![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

